![molecular formula C20H23N3O2 B2727644 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide CAS No. 868977-58-6](/img/structure/B2727644.png)
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-a]pyridine moiety through an ethyl chain
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in 4-butoxy-n-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, have been recognized as having a wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can inhibit certain enzymes
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical reactions . The downstream effects of these pathways would depend on the specific targets of 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through condensation reactions involving 2-aminopyridine and various aldehydes or ketones . The benzamide moiety can be introduced via amide bond formation using appropriate coupling reagents such as EDCI or DCC . The butoxy group is usually introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the butoxy group or the benzamide moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butoxy group, in particular, can affect the compound’s lipophilicity and ability to interact with biological membranes .
Properties
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-3-14-25-18-9-7-16(8-10-18)20(24)21-12-11-17-15-23-13-5-4-6-19(23)22-17/h4-10,13,15H,2-3,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDZCNYOHRIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
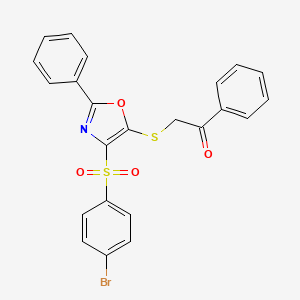

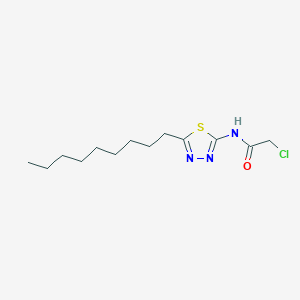
![3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2727566.png)

![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2727568.png)
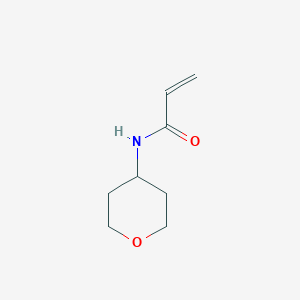
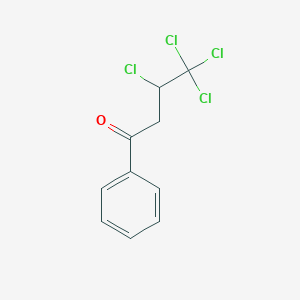
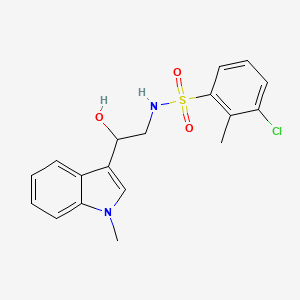
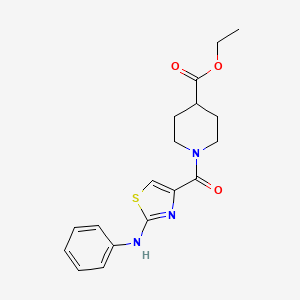
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)
![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)
